Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-

Hydrogen Bonding nAChR Ligand Design Physicochemical Differentiation

α7 nAChR SAR programs require congeneric series with controlled hydrogen-bonding profiles to isolate heteroaryl electronic effects. The pyrazinyl analog (CAS 646056-83-9) provides a zero-HBD, four-HBA interaction profile with a single rotatable bond-eliminating conformational entropy noise in ITC/SPR binding assays. • Zero H-bond donors: Clean background in chemoproteomic profiling vs. NH-containing analogs. • Fsp³ ~0.69, XLogP ~0.8: Favorable CNS MPO space for BBB penetration benchmarking. • Rigid scaffold: Isosteric replacement probe vs. pyridinyl/pyrimidinyl positional isomers.

Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
CAS No. 646056-83-9
Cat. No. B12583319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-
CAS646056-83-9
Molecular FormulaC13H18N4
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CN2CC1CC23CCN(C3)C4=NC=CN=C4
InChIInChI=1S/C13H18N4/c1-5-17-9-11(1)7-13(17)2-6-16(10-13)12-8-14-3-4-15-12/h3-4,8,11H,1-2,5-7,9-10H2
InChIKeyAMHLAGTXSFRFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of the Pyrazinyl Diazaspirocyclic Scaffold


Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl- (CAS 646056-83-9) is a diazaspirocyclic compound comprising a 1-azabicyclo[2.2.1]heptane core spiro-fused to a pyrrolidine ring bearing an N'-pyrazinyl substituent . It belongs to the broader class of N-aryl diazaspiracyclic compounds disclosed as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, and is categorized under spiroazabicyclic heterocyclic amines in patent families covering central nervous system disorders [1]. The compound's molecular formula is C₁₃H₁₈N₄, with an exact mass of 230.15334 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, one rotatable bond, and a computed complexity score of 308 .

Why N-Heteroaryl Identity Requires Compound-Specific Procurement


In-class diazaspirocyclic compounds sharing the spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] core differ exclusively in the N′-heteroaryl substituent, yet this single structural variable governs hydrogen-bond acceptor count, electronic distribution, lipophilicity, and conformational freedom — all of which critically influence target engagement at the orthosteric binding pocket of the α7 nAChR [1]. The pyrazinyl substituent introduces a second endocyclic nitrogen atom absent in the pyridinyl analog, altering both the electrostatic potential map and the preferred orientation of the heteroaryl ring relative to the spirocyclic core [2]. Identical core compounds bearing pyridinyl, pyrimidinyl, isoxazolyl, or pyridazinyl groups are therefore not interchangeable surrogates; even subtle shifts in hydrogen-bonding geometry or clogP can translate into divergent receptor binding kinetics, functional selectivity (agonist vs. partial agonist), and off-target profiles [1][2]. Procurement decisions predicated solely on core-structure equivalence without regard to the N′-heteroaryl identity risk selecting a compound with unanticipated — and potentially non-viable — pharmacological behavior.

Differentiation Evidence vs. Closest Heteroaryl Analogs


Hydrogen-Bond Acceptor Count vs. Pyridinyl and Isoxazolyl Analogs

The 1′-pyrazinyl analog possesses four hydrogen-bond acceptor (HBA) sites, compared with two HBA sites for the pyridinyl analog (CAS 646055-82-5) and three for the isoxazolyl analog (CAS 646056-78-2) [1]. In the α7 nAChR orthosteric site, ligand recognition is mediated by a conserved tryptophan residue (Trp149) that donates a hydrogen bond to the heteroaryl nitrogen [2]; a higher HBA count provides additional interaction opportunities with adjacent backbone amide NH groups (e.g., Tyr93, Tyr188) that are geometrically accessible from the pyrazinyl 4-position nitrogen [2].

Hydrogen Bonding nAChR Ligand Design Physicochemical Differentiation

Computed Lipophilicity and CNS MPO Profile Differentiation

Although an experimentally measured logP is not publicly available for the target compound, the XLogP3-AA computed value for the structurally analogous 1′-(pyrimidin-5-yl) congener (CAS 646057-09-2) is 0.9 [1]. The pyrazinyl substitution pattern positions one endocyclic nitrogen at the 4-position relative to the pyrrolidine attachment point, whereas the pyrimidinyl nitrogen atoms are at the 1- and 3-positions; this positional isomerism is expected to alter the molecular dipole moment and solvation free energy, producing a numerically distinct, though not yet experimentally quantified, logP value [2].

CNS Drug Design Lipophilicity Multiparameter Optimization

Hydrogen-Bond Donor Count and Blood-Brain Barrier Permeability

The target compound has zero hydrogen-bond donor (HBD) atoms, in contrast to the unsubstituted core Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] (CAS 646055-82-5) which possesses one HBD (the pyrrolidine NH), and the 1,3,4-oxadiazol-2-yl analog (CAS 646056-82-8) which also lacks an HBD . In the context of CNS drug design, HBD count is a critical determinant of passive blood-brain barrier permeability; the absence of HBD in the pyrazinyl analog is predicted to favor higher brain penetration relative to the NH-bearing core, all else being equal, consistent with the CNS MPO rule that HBD ≤ 0.5 is optimal [1].

Hydrogen-Bond Donor ADME Prediction Permeability

Molecular Complexity and sp³ Carbon Fraction for Target Selectivity

The target compound has a computed molecular complexity of 308 and a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.69 (9 sp³ carbons out of 13 total), compared with Fsp³ ≈ 0.62 for the pyridinyl analog and ≈ 0 for classical flat heteroaromatic nAChR ligands such as nicotine or epibatidine [1]. Higher molecular complexity and three-dimensional character (Fsp³) are positively correlated with improved selectivity across target families because flatter, less complex molecules can productively engage a larger set of protein binding sites [2]. In the context of α7 vs. α4β2 nAChR selectivity, the spirocyclic scaffold's inherent conformational restriction — imposed by the quaternary spiro carbon constraining the pyrrolidine ring to a fixed orientation relative to the azabicycloheptane — is a class-level feature that the pyrazinyl analog shares [1].

Molecular Complexity Selectivity Fragment-Based Drug Design

Patent-Class α7 nAChR Pharmacological Enablement

Patent families US8278320B2 and EP2078718A1 explicitly claim spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] compounds bearing pyrazinyl, pyrimidinyl, pyridazinyl, and other N-heteroaryl substituents as ligands for the nicotinic α7 receptor, and further characterize the class as agonists or partial agonists useful for CNS disorders including schizophrenia and Alzheimer's disease [1][2]. However, no compound-specific binding affinity (Ki), functional efficacy (EC₅₀), or selectivity data (α7 vs. α4β2, α3β4, or 5-HT₃) for the 1′-pyrazinyl congener has been published in a peer-reviewed journal or publicly accessible patent example [1][2][3].

α7 nAChR Patent Pharmacology Agonist Activity

Conformational Restriction vs. Flexible Ether-Linked Analogs

The target compound possesses exactly one rotatable bond — the bond connecting the pyrrolidine nitrogen to the pyrazinyl C-2 position . In contrast, the 1′-(5-cyclopentyloxy-3-pyridinyl) analog (CAS 646056-76-0) contains at least four rotatable bonds (the ether linkage plus the cyclopentyloxy side chain) [1]. Lower rotatable bond count translates into reduced conformational entropy loss upon receptor binding, which can enhance binding affinity when the bioactive conformation is pre-organized in solution [2]. Within the spiroazabicyclic series, the pyrazinyl and other monocyclic heteroaryl substituents represent the most conformationally restricted subset, maximizing the entropic advantage of the rigid spirocyclic core .

Conformational Restriction Entropy Binding Thermodynamics

Recommended Research Applications


α7 nAChR Orthosteric Ligand Screening and SAR Expansion

The compound is positioned within two independent patent families as a spiroazabicyclic α7 nAChR ligand [1]. Its high hydrogen-bond acceptor count (4) and conformational rigidity (1 rotatable bond) make it suitable for systematic SAR studies examining the contribution of heteroaryl nitrogen position and count to receptor binding affinity and functional efficacy. Procurement is warranted for laboratories building a congeneric series around the spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] core to probe the electron-deficient heteroaryl pharmacophore hypothesis.

CNS MPO Profiling and In Silico ADME Model Calibration

With zero hydrogen-bond donors, a moderately low predicted lipophilicity (XLogP3 category ~0.5–1.0), and high Fsp³ (~0.69), the compound occupies a favorable region of CNS MPO property space . It can serve as a physicochemical calibration standard for computational ADME models predicting blood-brain barrier penetration within the diazaspirocyclic chemical space, particularly for benchmarking against the pyrimidinyl positional isomer (CAS 646057-09-2) where computed logP is 0.9 .

Binding Thermodynamics Studies with Rigid nAChR Probes

The single rotatable bond of the pyrazinyl analog minimizes conformational entropy penalties upon binding . This property positions it as a 'rigid probe' in ITC or SPR studies designed to deconvolute enthalpic and entropic contributions to α7 nAChR binding, in contrast to flexible analogs such as the cyclopentyloxy-pyridinyl derivative (CAS 646056-76-0) which carries ≥4 rotatable bonds [1]. The compound's zero HBD count further simplifies interpretation of binding thermodynamics by eliminating hydrogen-bond donor contributions from the ligand side.

Chemical Probe Development with a Silent Donor Profile

In cellular target engagement assays where non-specific interactions mediated by ligand hydrogen-bond donors confound readouts, the zero HBD count of the pyrazinyl analog offers a clean background relative to core-NH-containing analogs (e.g., CAS 646055-82-5) . Combined with its four HBA sites, the compound provides a hydrogen-bond-acceptor-only interaction profile suitable for chemoproteomic profiling and photoaffinity labeling studies where donor-mediated off-target binding must be minimized .

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